Fmoc-D-hArg(Et)2 HCl
Description
Contextualization of Non-Canonical Amino Acids in Peptide Science
While proteins are fundamental to life, their therapeutic application can be limited by poor stability and low bioavailability. nih.gov Medicinal chemists are increasingly incorporating non-canonical amino acids (ncAAs) into peptide structures to overcome these limitations. nih.govacs.org These unique amino acids, not among the 20 genetically coded, offer a way to construct designer peptides with improved drug-like properties. nih.govacs.org The inclusion of ncAAs can introduce novel functionalities, enhance resistance to enzymatic degradation, and allow for the creation of peptides with specific structural and functional characteristics. mdpi.comnih.gov This expansion of the amino acid toolbox is a key driver in the discovery of new peptide-based therapeutics. nih.gov
Principles of Fmoc Protecting Group Strategy in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, and protecting groups are essential to control the stepwise addition of amino acids. americanpeptidesociety.org The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted method for protecting the alpha-amino group of amino acids during synthesis. americanpeptidesociety.orgaltabioscience.com This strategy's popularity stems from its use of a base-labile protecting group, which can be removed under mild conditions, typically with piperidine (B6355638). americanpeptidesociety.orgseplite.com This gentle deprotection minimizes side reactions and is compatible with a wide range of amino acid side chains, making it suitable for the synthesis of complex and long peptides. americanpeptidesociety.orgseplite.com The Fmoc group is stable to the acidic conditions often used to cleave the completed peptide from the solid support, a principle known as orthogonality. altabioscience.comseplite.com Furthermore, the Fmoc group's strong UV absorbance allows for real-time monitoring of the deprotection step, ensuring efficient synthesis. seplite.com
Significance of Fmoc-D-hArg(Et)2 HCl in Contemporary Research
This compound, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-diethyl-D-homoarginine hydrochloride, is a specialized amino acid derivative used in peptide synthesis. evitachem.comiris-biotech.de The Fmoc group facilitates its use in standard Fmoc-based SPPS. evitachem.com The D-configuration of the homoarginine backbone and the diethyl substitution on the guanidino group are key features that impart unique properties to peptides incorporating this residue. These modifications can enhance resistance to enzymatic degradation by proteases like trypsin. medchemexpress.com This increased stability is a highly desirable attribute in the design of peptide-based drugs. A notable application of this compound is as a building block in the synthesis of the GnRH antagonist Ganirelix (B53836) acetate. iris-biotech.deiris-biotech.debapeks.com It is also utilized in the development of cleavable antibody-drug conjugate (ADC) linkers. medchemexpress.com
Compound Properties and Research Findings
The unique structural features of this compound translate into specific chemical properties that are advantageous for its application in peptide synthesis.
| Property | Value | Source |
| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-diethyl-D-homoarginine hydrochloride | iris-biotech.de |
| Synonyms | Fmoc-D-HomoArg(Et)2-OH hydrochloride, Fmoc-D-hArg(Et)2HCl | iris-biotech.de |
| Molecular Formula | C26H34N4O4HCl | iris-biotech.de |
| Molecular Weight | 503.0 g/mol | evitachem.com |
| CAS Number | 1386327-10-1 | iris-biotech.de |
| Purity | Typically ≥ 98% | iris-biotech.deiris-biotech.de |
| Enantiomeric Purity | Typically ≥ 99.7% | iris-biotech.deiris-biotech.de |
| Storage Temperature | -20°C | iris-biotech.deiris-biotech.de |
Detailed Research Findings
Research has highlighted the utility of this compound in specific and demanding synthetic applications. Its incorporation into peptides is primarily driven by the desire to enhance stability and modulate biological activity.
The synthesis of peptides containing this compound follows the standard procedures of Fmoc-SPPS. The key steps involve:
Deprotection: The Fmoc group of the resin-bound peptide is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF). evitachem.com
Activation and Coupling: The carboxylic acid of this compound is activated using a coupling reagent, such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt), to facilitate the formation of a peptide bond with the deprotected N-terminus of the growing peptide chain. evitachem.com
Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated to elongate the peptide chain. The diethyl groups on the homoarginine side chain remain stable throughout the synthesis and are not removed during the final cleavage and deprotection of the peptide from the resin.
The primary research application of this compound is in the synthesis of peptides where the modification of the arginine residue is crucial for the desired biological outcome. The replacement of a natural arginine with this diethyl-D-homoarginine derivative can lead to:
Increased Proteolytic Stability: The D-amino acid configuration and the alkylated guanidino group make the resulting peptide less susceptible to degradation by enzymes. medchemexpress.com
Altered Receptor Binding: The change in size, shape, and basicity of the side chain can significantly impact the binding affinity and selectivity of the peptide for its target receptor.
A significant example of its use is in the synthesis of Ganirelix, a GnRH antagonist used in assisted reproduction technologies. iris-biotech.deiris-biotech.de The incorporation of the N,N'-diethyl-D-homoarginine at a specific position in the peptide sequence is critical for its antagonistic activity.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4.ClH/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29);1H/t23-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZCKIIJZGKYEN-GNAFDRTKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation of Fmoc D Harg Et 2 Hcl
Strategies for D-Homoarginine Core Elaboration
The elaboration of the D-homoarginine core is a critical initial step. A common strategy involves the guanylation of the side-chain amino group of a suitable precursor, such as D-lysine. This transformation converts the primary amine into a guanidinium (B1211019) group, extending the side chain by one carbon and introducing the characteristic functionality of homoarginine. google.com The choice of guanylating agent and reaction conditions is crucial to ensure high yield and prevent side reactions. One approach utilizes 3,5-dimethylpyrazole-1-carboxamidine (B1195251) nitrate (B79036) for this conversion. google.com
Alternatively, solid-phase peptide synthesis (SPPS) techniques can be employed, where the peptide is assembled on a resin support. google.comevitachem.com In this context, a protected form of homoarginine, such as Fmoc-Har(Pbf)-OH, can be used. The pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf) group protects the guanidine (B92328) function of homoarginine, enhancing its hydrophobicity and facilitating smoother coupling reactions during peptide chain elongation. google.com
Regioselective Diethylation Approaches for Guanidinium Modification
Following the formation of the homoarginine core, the guanidinium group is modified by diethylation. This step is crucial for producing the N,N'-diethyl-D-homoarginine structure. Achieving regioselectivity is a significant challenge, as the guanidinium group has multiple nucleophilic nitrogen atoms. The synthetic approach must carefully control the reaction to ensure that the ethyl groups are added to the desired positions. While specific details for the diethylation of D-homoarginine are not extensively documented in the provided results, analogous reactions on similar functional groups suggest the use of alkylating agents in the presence of a suitable base. The precise conditions, including solvent, temperature, and stoichiometry, would need to be optimized to favor the desired N,N'-diethyl product over other possible isomers.
Optimization of Fmoc Protection Protocols
The protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group is a standard procedure in peptide chemistry. wikipedia.org This base-labile protecting group is stable under acidic conditions, making it orthogonal to many side-chain protecting groups like Boc (tert-butyloxycarbonyl). total-synthesis.comhighfine.com
The introduction of the Fmoc group is typically achieved by reacting the amino acid with either 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. total-synthesis.com While Fmoc-Cl is highly reactive, Fmoc-OSu is often preferred due to its greater stability and the generation of fewer side products. total-synthesis.com The reaction is commonly carried out in a mixed solvent system, such as tetrahydrofuran (B95107) (THF) and water, with the pH maintained around 9.5 using a base like sodium hydroxide (B78521) (1N NaOH). thermofisher.com
Table 1: Comparison of Reagents for Fmoc Protection
| Reagent | Advantages | Disadvantages |
|---|---|---|
| Fmoc-Cl | High reactivity. total-synthesis.com | Sensitive to moisture and heat; can lead to side reactions. total-synthesis.com |
| Fmoc-OSu | More stable than Fmoc-Cl; fewer side reactions. total-synthesis.com | Slightly lower reactivity than Fmoc-Cl. highfine.com |
The reaction progress can be monitored until the pH remains constant, indicating the completion of the protection step. thermofisher.com
Isolation and Purification Techniques for Highly Modified Amino Acids
After the synthesis is complete, the crude product contains the desired Fmoc-D-hArg(Et)2 HCl along with impurities such as unreacted starting materials, by-products from side reactions, and cleaved protecting groups. bachem.com The purification of this highly modified amino acid is essential to obtain a product of high purity.
A standard and effective method for purifying peptides and their derivatives is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com This technique separates compounds based on their hydrophobicity. bachem.com A C18-modified silica (B1680970) column is commonly used as the stationary phase. bachem.com
The purification process typically involves the following steps:
Dissolving the crude product: The crude material is dissolved in a suitable solvent.
Loading onto the column: The dissolved sample is loaded onto the RP-HPLC column.
Elution with a gradient: A gradient of aqueous solvent (often containing 0.1% trifluoroacetic acid, TFA) and an organic solvent like acetonitrile (B52724) is used to elute the compounds. bachem.com The polarity of the eluent is gradually decreased, allowing for the separation of the target peptide from more polar and less polar impurities. bachem.com
Fraction collection and analysis: Fractions are collected and analyzed by analytical HPLC to determine their purity. bachem.com
Pooling and lyophilization: Fractions containing the pure product are pooled and then freeze-dried to obtain the final solid product. bachem.com
For some Fmoc-protected amino acids, recrystallization from a suitable solvent system, such as hexane (B92381)/ethyl acetate, can be an effective purification method. thermofisher.com Extraction techniques are also employed to remove unreacted reagents and by-products. For example, unreacted Fmoc-OSu can be extracted with hexane from an aqueous solution of the Fmoc-protected amino acid. thermofisher.com Subsequent acidification of the aqueous layer allows for the extraction of the desired product into an organic solvent like ethyl acetate. thermofisher.com
Analytical Methodologies for Synthetic Intermediate and Product Verification
A combination of analytical techniques is employed to verify the structure and purity of the synthetic intermediates and the final product, this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of the final compound and monitoring the progress of the synthesis. nih.govscielo.br Analytical RP-HPLC, often coupled with a UV detector, can quantify the purity of the product. bachem.comspringernature.com Chiral HPLC can be used to confirm the enantiomeric purity of the D-amino acid derivative. rsc.org
Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. nih.gov Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS/MS) are powerful tools for characterizing protected amino acids and peptides, providing information about their molecular structure through fragmentation patterns. nih.govnih.gov
Infrared (IR) Spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the carbonyl group of the Fmoc protecting group and the guanidinium group. farmaciajournal.commdpi.com
Table 2: Analytical Techniques for Product Verification
| Technique | Purpose | Information Obtained |
|---|---|---|
| HPLC | Purity assessment, reaction monitoring. nih.govscielo.br | Retention time, peak area (purity), separation of isomers. plos.org |
| Mass Spectrometry | Molecular weight determination, structural elucidation. nih.gov | Mass-to-charge ratio, fragmentation patterns. nih.gov |
| NMR Spectroscopy | Structural confirmation. farmaciajournal.commdpi.com | Chemical shifts, coupling constants, confirming the connectivity of atoms. ntu.edu.sg |
| IR Spectroscopy | Functional group identification. farmaciajournal.commdpi.com | Characteristic absorption bands for functional groups. |
Together, these analytical methods provide a comprehensive characterization of this compound, ensuring its identity, purity, and structural integrity for its intended applications.
Integration of Fmoc D Harg Et 2 Hcl in Peptide and Peptidomimetic Synthesis
Solution-Phase Peptide Synthesis Contributions
While SPPS is the dominant method, Fmoc-D-hArg(Et)2 HCl can also be utilized in solution-phase peptide synthesis (SPPSol). dokumen.pub This classical approach involves carrying out coupling and deprotection reactions in a homogenous solution, with purification of the intermediate peptide after each step. nih.gov
SPPSol is often employed for the large-scale production of short peptides or for the synthesis of peptide fragments that are later joined together in a convergent synthesis strategy. The use of this compound in solution-phase synthesis follows the same chemical principles of amine deprotection and carbodiimide- or uronium-based coupling. dokumen.pubwpmucdn.com Recently, novel deprotection methods, such as hydrogenolysis under mildly acidic conditions, have been developed for removing the Fmoc group in solution, offering an alternative for substrates that are sensitive to the standard basic conditions. researchgate.net This could be particularly valuable for complex peptidomimetics where multiple functional groups demand a highly flexible and orthogonal synthetic design. researchgate.net
Rational Design and Synthesis of Complex Peptide Architectures
The incorporation of non-proteinogenic amino acids like this compound is a cornerstone of rational peptide design. nih.govfrontiersin.org By replacing a natural amino acid (e.g., Arginine) with this modified version, chemists can precisely modulate the physicochemical properties of a peptide to achieve a desired biological effect.
The key structural features of D-hArg(Et)2 and their influence on peptide design include:
D-Configuration: The D-amino acid configuration provides significant resistance to proteolytic degradation by endogenous proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
Homoarginine Backbone: The extension of the side chain by one methylene (B1212753) group alters the spacing and orientation of the guanidino group, which can optimize interactions with the target receptor or enzyme.
N,N'-Diethyl Substitution: The two ethyl groups on the guanidino function increase its lipophilicity and steric bulk while reducing its hydrogen-bonding capacity compared to the unsubstituted guanidinium (B1211019) ion of arginine. This modification can enhance membrane permeability and fine-tune the binding affinity and specificity for its biological target. iris-biotech.de
These features are leveraged in the design of complex peptide architectures, including potent receptor antagonists like Ganirelix (B53836) and in the development of novel biomaterials. bapeks.comfrontiersin.org For example, the self-assembly of Fmoc-peptides into nanostructured hydrogels can be programmed by the careful selection of amino acid sequences, where modified residues like D-hArg(Et)2 could be used to control the viscoelastic and functional properties of the resulting material. frontiersin.org This allows for the creation of sophisticated structures for applications in drug delivery and tissue engineering. acs.orgnih.gov
Synthesis of Linear Peptide Sequences Incorporating this compound
The primary method for incorporating this compound into linear peptide sequences is Solid-Phase Peptide Synthesis (SPPS). evitachem.com SPPS allows for the efficient, stepwise assembly of a peptide chain anchored to a solid resin support. The synthesis cycle involves two key steps: the removal of the temporary Fmoc protecting group and the coupling of the next amino acid in the sequence. iris-biotech.de
The process begins with an amino acid attached to a resin. The Fmoc group of this initial residue is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. evitachem.comiris-biotech.de Subsequently, the this compound is activated and coupled to this free amine. evitachem.com Activation of the carboxylic acid group of this compound is achieved using coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide), often in the presence of an additive like HOBt (1-hydroxybenzotriazole) to enhance efficiency and minimize side reactions. evitachem.com The activated amino acid then reacts with the resin-bound amine to form a new peptide bond. evitachem.com This cycle of deprotection and coupling is repeated until the desired linear peptide sequence is fully assembled. iris-biotech.de
Table 1: Standard Protocol for Incorporating this compound in SPPS This table outlines a representative protocol; specific conditions may vary based on the sequence and scale.
| Step | Procedure | Reagents & Conditions | Purpose |
|---|---|---|---|
| 1. Resin Swelling | The solid support resin is swelled in a suitable solvent. | DMF or DCM (Dichloromethane) for ~30 min. | To prepare the resin for synthesis by allowing reagent access to reactive sites. |
| 2. Fmoc Deprotection | The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide. | 20% piperidine in DMF, 2 x 10 min. | To expose the primary amine for the next coupling reaction. iris-biotech.de |
| 3. Washing | The resin is washed thoroughly to remove residual piperidine and by-products. | DMF, DCM, Isopropanol. | To ensure a clean reaction environment for the coupling step. |
| 4. Coupling | This compound is coupled to the deprotected amine. | This compound (3-5 eq.), HBTU/HOBt (3-5 eq.), DIPEA (6-10 eq.) in DMF for 1-2 hours. | To form the peptide bond and extend the peptide chain. |
| 5. Washing | The resin is washed to remove excess reagents and by-products. | DMF, DCM. | To prepare for the next deprotection cycle or final cleavage. |
| 6. Monitoring | The completion of the coupling reaction is checked. | Kaiser test or TNBS test. | To ensure high yield and purity of the final peptide. |
Fabrication of Branched and Cyclic Peptides with D-Homoarginine Modifications
Beyond linear sequences, this compound is a valuable component in the synthesis of more complex peptide architectures like branched and cyclic peptides. These structures often exhibit enhanced stability and constrained conformations, which can lead to improved biological activity and selectivity. uni-kiel.dealtabioscience.com
Branched Peptides: The synthesis of branched peptides requires orthogonally protected amino acids. sigmaaldrich.com For instance, an amino acid like lysine (B10760008) can be incorporated into the main peptide chain with its side-chain amine protected by a group (e.g., ivDde) that is stable to the piperidine used for N-terminal Fmoc removal. sigmaaldrich.com Once the main chain is assembled, the side-chain protecting group can be selectively removed (e.g., using hydrazine (B178648) for ivDde), exposing a new point for chain elongation. sigmaaldrich.com this compound can then be introduced at this branching point or within the branched sequence itself using standard SPPS coupling protocols.
Cyclic Peptides: Peptide cyclization is a key strategy to improve stability and receptor affinity. uni-kiel.dealtabioscience.com Cyclization can be achieved in several ways: head-to-tail, side-chain-to-side-chain, or terminus-to-side-chain. altabioscience.comwikipedia.org
Head-to-Tail Cyclization: In this approach, the N-terminal amine is linked to the C-terminal carboxyl group. sb-peptide.com The synthesis often involves assembling the linear peptide on a highly acid-sensitive resin (like 2-chlorotrityl chloride resin), which allows the protected peptide to be cleaved while still attached to the resin at a side-chain, or after cleavage from the resin in solution. wikipedia.orguci.edu
Side-Chain Cyclization: This involves forming a lactam bridge between the side chains of two amino acids, such as aspartic acid or glutamic acid and lysine or ornithine. units.it The synthesis requires amino acids with orthogonally protected side chains to direct the specific bond formation. sigmaaldrich.com
The inclusion of D-homoarginine derivatives in cyclic peptides can influence the ring's conformation and biological properties. For example, replacing arginine with homoarginine in cyclic peptidomimetics has been explored to vary the distance between the guanidinium group and the peptide backbone, which can be crucial for receptor interaction. units.it The use of D-amino acids in cyclic structures can induce specific turns and conformations, further rigidifying the molecule. uni-kiel.denih.gov
Development of Peptidomimetics Utilizing this compound as a Building Block
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. ekb.eggoogle.com this compound is an important building block in the rational design of peptidomimetics. iris-biotech.de
The incorporation of non-natural amino acids, D-amino acids, and modified backbones are hallmark strategies in peptidomimetic development. ekb.egresearchgate.net The D-homoarginine residue itself is a modification that increases the peptide's resistance to proteolysis. frontiersin.orgmedchemexpress.com The diethyl groups on the guanidino moiety further distance the resulting molecule from a natural peptide structure, potentially enhancing stability and altering its interaction with biological targets. researchgate.net
This compound can be used to synthesize peptidomimetics where the peptide backbone is partially or completely replaced. For instance, α-peptide/β-peptoid peptidomimetics have been developed based on an alternating pattern of α-amino acids (like homoarginine) and N-alkylated β-alanines. researchgate.net These structures can exhibit potent biological activity while being proteolytically stable. The substitution of key residues in a known bioactive peptide with D-hArg(Et)2 can lead to analogues with altered receptor selectivity or improved pharmacokinetic profiles. ekb.egnih.gov For example, replacing arginine with homoarginine has been used in the development of peptidomimetic inhibitors of protein-protein interactions. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-diethyl-D-homoarginine hydrochloride | This compound |
| Dimethylformamide | DMF |
| Dichloromethane | DCM |
| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |
| N,N'-diisopropylcarbodiimide | DIC |
| 1-hydroxybenzotriazole (B26582) | HOBt |
| N,N-Diisopropylethylamine | DIPEA |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde |
| 2-chlorotrityl chloride | |
| Aspartic acid | Asp |
| Glutamic acid | Glu |
| Lysine | Lys |
| Ornithine | Orn |
| Arginine | Arg |
| Homoarginine | Har |
Biochemical and Biophysical Research Applications of Peptides Containing Fmoc D Harg Et 2 Hcl
Engineering of Protease-Resistant Peptides
A significant challenge in the use of peptides for biological applications is their rapid degradation by proteases. frontiersin.org The incorporation of non-canonical amino acids like Fmoc-D-hArg(Et)2 HCl is a key strategy to enhance peptide stability. rsc.org
The design of protease-resistant peptides hinges on altering the sites that enzymes recognize for cleavage. Trypsin, a common serine protease, specifically hydrolyzes peptide bonds at the C-terminal side of lysine (B10760008) and arginine residues. frontiersin.org The introduction of this compound into a peptide sequence is a rational design strategy to confer resistance to tryptic digestion based on several principles:
Stereochemical Hindrance (D-configuration): Proteases are chiral enzymes that exhibit high stereospecificity for L-amino acids, the naturally occurring enantiomers in proteins. mdpi.com The D-configuration of the α-carbon in this compound prevents the peptide from fitting correctly into the active site of trypsin, thereby inhibiting cleavage. nih.govekb.eg
Side-Chain Homologation: Homoarginine possesses an additional methylene (B1212753) (-CH2-) group in its side chain compared to arginine. This increased length can alter the precise positioning of the terminal guanidinium (B1211019) group within the enzyme's binding pocket, reducing its susceptibility as a substrate. nih.gov
Side-Chain Substitution: The presence of two ethyl groups on the guanidinium function (N,N'-diethyl) introduces significant steric bulk. This modification further obstructs the enzyme's access to the peptide backbone and disrupts the specific interactions required for catalysis.
The enhanced stability of peptides containing D-amino acids or their unnatural derivatives is a well-documented phenomenon. frontiersin.orgnih.gov The mechanism is primarily rooted in the disruption of the enzyme-substrate complex. For a protease like trypsin to function, the target peptide must bind to its active site in a very specific orientation. The D-amino acid's altered stereochemistry fundamentally disrupts this lock-and-key mechanism. nih.gov
Studies comparing the stability of peptides with L-amino acids versus those with D- or other unnatural amino acids demonstrate a significant increase in resistance to proteolysis. For example, research on antimicrobial peptides showed that replacing all L-lysine and L-arginine residues with their D-enantiomers resulted in a peptide (DP06) with dramatically improved stability against trypsin. frontiersin.org While many peptides with L-arginine were completely degraded within an hour, the D-amino acid-substituted version remained largely intact even after extended incubation. frontiersin.org The table below, adapted from studies on substituted antimicrobial peptides, illustrates the improved stability imparted by such modifications. frontiersin.org
| Peptide ID | Relevant Substitution | % Remaining after 5h Trypsin Incubation | Key Finding |
| Pep05 | All L-amino acids (Control) | 0% | Highly susceptible to trypsin. frontiersin.org |
| UP11 | L-Lys/Arg replaced with L-Dab | >40% | Unnatural amino acid substitution improves resistance. frontiersin.org |
| UP13 | L-Lys/Arg replaced with L-Dap | >40% | Unnatural amino acid substitution improves resistance. frontiersin.org |
| UP14 | L-Lys/Arg replaced with L-hArg | >40% | Homoarginine substitution significantly enhances stability. frontiersin.org |
| DP06 | L-Lys/Arg replaced with D-Lys/Arg | ~25% (at 5h), 15% (at 18h) | D-amino acid substitution provides the highest level of resistance. frontiersin.org |
Data adapted from research on antimicrobial peptide derivatives to demonstrate the principle of enhanced stability through amino acid substitution. frontiersin.org
Design Principles for Trypsin Proteolysis Resistance
Development of Advanced Biochemical Probes and Conjugates
The stability and unique chemical nature of this compound make it a valuable component for creating sophisticated tools for biochemical research, including cleavable linkers and affinity probes.
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine a monoclonal antibody with a potent cytotoxic payload via a chemical linker. biochempeg.commdpi.com The linker's properties are critical; it must be stable in systemic circulation to prevent premature drug release but must be efficiently cleaved to release the payload upon reaching the target cancer cell. cam.ac.uk
This compound is a building block for protease-cleavable linkers used in ADCs. medchemexpress.com These linkers typically consist of a short peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are highly concentrated in the lysosomal compartments of cells. cam.ac.uk After an ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. There, the high concentration of proteases cleaves the linker, releasing the cytotoxic drug inside the target cell. The inclusion of a D-amino acid like D-hArg(Et)2 within the peptide linker can be used to fine-tune its stability, ensuring it remains intact in the bloodstream but is still susceptible to the high enzymatic activity within the lysosome.
Affinity ligands are molecules that can specifically bind to a target protein and are used extensively in purification (affinity chromatography) and detection assays. nih.gov Biosensors are analytical devices that combine a biological recognition element with a transducer to detect a specific analyte. mdpi.com
Peptides containing arginine or its mimetics are excellent candidates for designing affinity ligands and biosensor recognition elements for arginine-binding proteins or for detecting arginine itself. nih.govmdpi.com The incorporation of this compound can offer distinct advantages:
Stability: The inherent protease resistance ensures the ligand or sensor remains functional for longer periods in biological samples. frontiersin.org
Specificity: The unique structure of the diethylated homoarginine can be exploited to design ligands with novel or altered binding specificities compared to natural arginine. acs.org
For example, a peptide containing D-hArg(Et)2 could be immobilized on a solid support to create an affinity chromatography column for purifying proteins that bind arginine, such as certain enzymes or receptors. plos.org In biosensor design, such a peptide could serve as the specific recognition element. A fluorescently labeled aptamer, for instance, could be designed to bind to this arginine analog, enabling the detection of D-Arg levels in a sample. mdpi.com The Fmoc group itself can promote self-assembly into nanostructures, which is a useful property for creating high-density sensor surfaces. acs.orgnih.gov
| Biosensor Type | Transducer | Biorecognition Element | Principle |
| Enzymatic | Amperometric Electrode | Arginine Oxidase (ArgO) | ArgO oxidizes arginine, producing H2O2 which is detected electrochemically. mdpi.com |
| Enzymatic | pH or Ion-Selective Electrode | Arginase and Urease | A two-enzyme system hydrolyzes arginine to urea (B33335) and then to ammonia, which is detected potentiometrically. nih.gov |
| Aptamer-based | Fluorescence | Arginine-binding Aptamer | An aptamer labeled with a fluorophore changes its conformation upon binding to arginine, altering the fluorescence signal. mdpi.com |
This table summarizes common principles for arginine biosensor design, where a stable mimetic like D-hArg(Et)2 could potentially be used as a target analyte or component of the recognition element.
Utility as a Cleavable Linker in Bioconjugation (e.g., Antibody-Drug Conjugates)
Modulation of Biological Receptor-Ligand Interactions
Modifying peptides with non-canonical amino acids is a powerful strategy for altering their interaction with biological receptors, often converting agonists into antagonists or enhancing binding affinity. ekb.egplos.org The specific structure of this compound makes it particularly useful for this purpose.
A key example of its application is in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists, such as Ganirelix (B53836). iris-biotech.de The native GnRH peptide binds to the GnRH receptor in the pituitary gland, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In designing an antagonist, the goal is to create a peptide that binds to the receptor with high affinity but does not trigger this downstream signaling.
The introduction of D-amino acids, including a D-homoarginine derivative at specific positions in the GnRH sequence, is crucial for its antagonist activity. These substitutions induce conformational changes in the peptide backbone that are favorable for strong receptor binding but unfavorable for receptor activation. The D-hArg(Et)2 residue, with its altered stereochemistry and side-chain structure, plays a critical role in establishing these antagonist properties while simultaneously increasing the peptide's metabolic stability, thereby prolonging its duration of action. ekb.eg Structure-activity relationship (SAR) studies on various peptide families have consistently shown that such modifications are essential for converting native peptides into potent and stable receptor modulators for research and therapeutic development. acs.orgacs.org
Synthesis of Gonadotropin-Releasing Hormone (GnRH) Antagonist Analogs (e.g., Ganirelix Acetate) for Mechanistic Study
This compound is a critical building block in the solid-phase peptide synthesis (SPPS) of potent gonadotropin-releasing hormone (GnRH) antagonist analogs, such as Ganirelix Acetate. iris-biotech.debapeks.com GnRH antagonists are essential in reproductive medicine and for studying the hypothalamic-pituitary-gonadal axis. tci-thaijo.org The synthesis of these complex peptides involves the sequential addition of amino acids to a solid support, with the Fmoc group providing temporary protection of the alpha-amino group, which is removed at each step to allow for chain elongation. evitachem.comejbiotechnology.infoscholaris.ca
The incorporation of D-amino acids, like D-hArg(Et)2, at specific positions in the GnRH sequence is a key strategy to increase resistance to enzymatic degradation and enhance binding affinity to the GnRH receptor. tci-thaijo.org Specifically, substitutions at positions such as 1, 2, 3, 6, and 10 are characteristic of third-generation GnRH antagonists like ganirelix. cambridge.org Ganirelix's structure is Ac-D-Nal-D-Cpa-D-Pal-Ser-Tyr-D-hArg(Et)2-Leu-hArg(Et)2-Pro-D-Ala-NH2. d-nb.infoelte.hu
The synthesis of ganirelix and related analogs for mechanistic studies allows researchers to probe the structure-activity relationships of GnRH antagonists. For instance, the presence of D-hArg(Et)2 at position 6 is crucial for high antagonistic potency. nih.gov Studies involving ganirelix help elucidate the mechanism of GnRH receptor blockade, which involves competitive binding to pituitary GnRH receptors, leading to the immediate suppression of gonadotropin (LH and FSH) release. cambridge.orgd-nb.info This has been instrumental in understanding the hormonal regulation of the reproductive cycle and in developing therapeutic interventions. cambridge.org
A significant challenge in the synthesis of these analogs is the introduction of the modified homoarginine residues. One method involves the guanidinylation of a lysine precursor on the solid support, which can be a more efficient and cost-effective approach than synthesizing the Fmoc-D-hArg(Et)2-OH building block separately. google.com This on-resin modification strategy avoids potential issues with isomer control and purification of the specialized amino acid derivative. google.com
Table 1: Selected GnRH Antagonist Analogs and Key Residues
| Antagonist | Position 6 Residue | Significance |
| Ganirelix | D-hArg(Et)2 | High antagonistic potency, reduced histamine (B1213489) release. d-nb.infonih.gov |
| Cetrorelix | D-Cit | High antagonistic potency, devoid of histamine-releasing properties. cambridge.org |
| Antide | D-Lys(Nic) | Early generation antagonist with different substitution patterns. cambridge.org |
| Nal-Arg Antagonist | D-Arg | Potent, but associated with histamine release. tci-thaijo.orgcambridge.org |
This table provides examples of GnRH antagonists and the amino acid at position 6, highlighting the evolution of these therapeutic peptides.
Investigations into Hormone Release Modulation (e.g., gonadotropin-II and growth hormone)
Peptides containing D-hArg(Et)2 have been pivotal in studying the modulation of hormone release, particularly gonadotropin-II (GTH-II) and growth hormone (GH). nih.gov In some non-mammalian vertebrates, like goldfish, certain mammalian GnRH antagonists, especially those with a D-Arg6 substitution, paradoxically stimulate GTH-II and GH release. nih.gov
Research has shown that analogs incorporating D-hArg(Et)2 at position 6 can act as potent stimulators of GTH-II and GH. For example, the analog [D-hArg(Et)2(6), Pro9-NHEt] sGnRH was found to have a higher potency in stimulating GTH-II release in goldfish than other tested analogs. nih.gov This finding underscores the importance of the D-hArg(Et)2 substitution in determining the intrinsic activity and potency of GnRH peptides in certain species. nih.gov
These studies demonstrate that the interaction between GnRH analogs and their receptors can be highly species-specific and that modifications like the diethyl-D-homoarginine substitution can switch a peptide from an antagonist in mammals to a potent agonist in other species. This has significant implications for understanding the evolution of hormone-receptor interactions and for the development of species-specific aquaculture agents.
Furthermore, growth hormone itself has complex interactions with other hormonal systems and can influence cardiac function and other metabolic processes. mdpi.comjcrpe.org While direct studies linking this compound to GH modulation in mammals are less common, the broader investigation of GnRH analogs provides a framework for understanding how peptide modifications can fine-tune hormonal responses. nih.gov
Table 2: Effects of D-hArg(Et)2 Substitution on Hormone Release in Goldfish
| Peptide Analog | Effect on GTH-II Release | Effect on GH Release |
| [Ac-D(2)-Nal1, 4Cl-D-Phe2, D-Trp3, D-hArg(Et2)6, D-Ala10] mGnRH | Stimulatory | Stimulatory |
| [D-hArg(Et2)6, Pro9-NHEt] sGnRH | Highly Potent Stimulation | Potent Stimulation |
| [D-Arg6, Pro9-NHEt] sGnRH | Potent Stimulation | Most Potent Stimulation |
This table summarizes research findings on the stimulatory effects of GnRH analogs containing D-hArg(Et)2 on gonadotropin-II (GTH-II) and growth hormone (GH) release in goldfish, based on data from Murthy et al. (1994). nih.gov
Studies on Protein-Peptide Interaction Dynamics
The incorporation of this compound into synthetic peptides provides a valuable tool for studying the dynamics of protein-peptide interactions. The specific structural features of this amino acid—the D-configuration and the bulky, charged diethyl-homoarginine side chain—can significantly influence how a peptide binds to its target protein. frontiersin.org These interactions are fundamental to a vast array of biological processes, and understanding their dynamics is crucial for drug design and protein engineering. nih.gov
The D-amino acid substitution can alter the peptide's susceptibility to proteases, increasing its stability in biological systems and making it a more robust probe for interaction studies. nih.gov Furthermore, the chirality and side-chain modifications can affect the peptide's binding affinity and specificity for its receptor. frontiersin.org For example, in the context of GnRH antagonists, the D-hArg(Et)2 residue plays a critical role in the high-affinity binding to the GnRH receptor, which is a G-protein coupled receptor (GPCR). tci-thaijo.orgd-nb.info
Computational methods, such as molecular dynamics (MD) simulations and docking studies, are often employed to investigate these interactions at an atomic level. nih.govcellphysiolbiochem.com These studies can model how a peptide containing D-hArg(Et)2 fits into the binding pocket of its target protein and can predict the key residues involved in the interaction. This information is invaluable for the rational design of new peptides with improved binding properties. frontiersin.orgplos.org
Analysis of Conformational Influences within Peptide Sequences
The conformation of a peptide is intimately linked to its biological activity. The inclusion of non-standard amino acids like D-hArg(Et)2 can have profound effects on the peptide's three-dimensional structure. core.ac.uk
The introduction of a D-amino acid into a peptide chain composed of L-amino acids can disrupt or alter local secondary structures like α-helices and β-sheets. frontiersin.orgpreprints.orgnih.gov This is because the D-configuration forces the peptide backbone into different dihedral angles than would be favored by an L-amino acid at the same position. This can induce turns or kinks in the peptide chain, which can be critical for achieving the correct conformation for receptor binding. frontiersin.org
Computational modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of peptides containing this compound. nih.gov These methods can simulate the movement of atoms in a peptide over time, providing insights into its preferred conformations and flexibility. researchgate.net
For GnRH analogs, MD simulations have been used to study the conformational changes that occur upon binding to the GnRH receptor. nih.gov These simulations can help to identify the bioactive conformation of the peptide—the specific three-dimensional structure it adopts when it binds to and activates or inhibits its receptor. Understanding the bioactive conformation is a key goal in rational peptide design. frontiersin.org By comparing the simulated structures of different analogs, researchers can correlate specific conformational features with biological activity, providing a roadmap for the design of more potent and selective peptides. thno.org
While computational methods provide valuable theoretical insights, experimental techniques are essential for validating the predicted structures. d-nb.infonih.gov
Crystallographic Investigations: X-ray crystallography provides the most detailed and high-resolution structural information, but it requires the peptide to form well-ordered crystals. researchgate.netnih.gov If a peptide containing D-hArg(Et)2 can be crystallized, either alone or in complex with its target protein, the resulting crystal structure can reveal the precise arrangement of atoms and the key interactions that stabilize the peptide's conformation and its binding to a receptor. nih.gov
By combining these computational and experimental approaches, researchers can gain a comprehensive understanding of how the unique chemical features of this compound influence the structure and function of peptides, driving forward research in areas from reproductive medicine to materials science.
Emerging Applications in Supramolecular Chemistry and Advanced Materials Research
Exploration of Self-Assembly Properties of Fmoc-D-hArg(Et)2 HCl Conjugates
While direct studies on the self-assembly of this compound are not extensively reported in current literature, the behavior of analogous Fmoc-amino acids provides a strong predictive framework. The self-assembly of Fmoc-amino acids is a concentration-dependent phenomenon, often characterized by a critical aggregation concentration (CAC) above which assembly into higher-order structures occurs. For instance, studies on Fmoc-arginine have shown its ability to self-assemble into distinct nanostructures like plate-like crystals.
The introduction of a homoarginine residue with diethyl groups in this compound is expected to modulate these self-assembly processes in several ways. The longer side chain of homoarginine compared to arginine could introduce greater flexibility, potentially influencing the packing of the molecules. Furthermore, the diethyl substitution on the guanidino group may alter the hydrogen bonding network and steric hindrance, leading to unique morphologies not observed with standard Fmoc-arginine. Research on Fmoc-homoarginine (Fmoc-hArg) has indicated unique phase behavior in water-DMSO mixtures, forming concentrated-phase droplets that act as nucleation centers for crystal formation. researchgate.netrsc.org This suggests that this compound could also exhibit complex phase transitions and self-assembly pathways.
The primary interactions governing the self-assembly of Fmoc-amino acids are summarized in the table below.
| Interaction Type | Description | Key Moieties Involved |
| π-π Stacking | Non-covalent interaction between aromatic rings, a major driving force for the aggregation of Fmoc groups. | Fluorenyl groups |
| Hydrophobic Interactions | The tendency of nonpolar molecules to aggregate in aqueous solution to minimize contact with water. | Fluorenyl group, alkyl chain of homoarginine |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carbamate linker, guanidino group, carboxylic acid |
| Electrostatic Interactions | Repulsive or attractive forces between charged groups. | Positively charged guanidino group |
Design and Engineering of Peptide-Based Hydrogels and Nanostructures
A significant application of self-assembling Fmoc-amino acids is the formation of hydrogels. These are three-dimensional networks of self-assembled nanofibers that can entrap large amounts of water, creating a soft and hydrated material. mdpi.com The formation of these hydrogels is often triggered by a change in environmental conditions, such as pH or solvent composition, which promotes the self-assembly of the Fmoc-conjugate into an entangled fibrous network. researchgate.net
Given the amphiphilic nature of this compound, it is highly probable that it can act as a low-molecular-weight gelator. The process would likely involve dissolving the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then introducing an aqueous buffer, triggering the self-assembly into nanofibers that form a hydrogel. The properties of such a hydrogel, including its mechanical stiffness, porosity, and stability, would be influenced by factors such as the concentration of the gelator, the final pH of the solution, and the ionic strength.
The resulting nanostructures within these hydrogels are typically fibrillar, with the hydrophobic Fmoc groups forming the core of the nanofibers and the hydrophilic, charged homoarginine headgroups being exposed to the aqueous environment. These charged surfaces could be further exploited for functionalization, for example, by binding negatively charged biomolecules or nanoparticles. The table below illustrates typical properties of hydrogels formed from similar Fmoc-amino acids, which can be considered as a predictive baseline for hydrogels derived from this compound.
| Property | Typical Range for Fmoc-Amino Acid Hydrogels | Influencing Factors |
| Minimum Gelation Concentration (MGC) | 0.1 - 2.0 wt% | Molecular structure, solvent, pH, temperature |
| Mechanical Stiffness (Storage Modulus, G') | 10 Pa - 100 kPa | Gelator concentration, cross-linking density |
| Fiber Diameter | 5 - 50 nm | Self-assembly conditions, amino acid sequence |
| Pore Size | 100 nm - 10 µm | Gelator concentration, fabrication method |
Development of Biomaterial Scaffolds for Research Purposes
The hydrogels formed from Fmoc-amino acids are excellent candidates for biomaterial scaffolds in tissue engineering and regenerative medicine research. nih.gov These scaffolds can mimic the native extracellular matrix (ECM), providing a three-dimensional environment that supports cell adhesion, proliferation, and differentiation. researchgate.net
A hydrogel scaffold based on this compound would offer several potential advantages for research applications. The positively charged surface of the nanofibers could enhance the adhesion of negatively charged cells. Moreover, the homoarginine residue, being an analog of arginine, could interact with cell surface receptors that recognize the arginine-glycine-aspartic acid (RGD) motif, a key sequence for cell adhesion. This could make such scaffolds particularly useful for studying cell behavior in a 3D context.
Furthermore, the modular nature of these self-assembling systems allows for the incorporation of other molecules, such as growth factors or other peptide sequences, to create multifunctional scaffolds with tailored biological activities. For instance, co-assembling this compound with an Fmoc-peptide containing a specific cell-signaling motif could generate a scaffold with enhanced bioactivity. These scaffolds can be fabricated using various techniques, including simple solvent-exchange or more advanced methods like 3D printing, to create complex structures for specific research needs. mdpi.com The potential applications in research are vast, ranging from fundamental studies of cell-material interactions to the development of new platforms for drug screening and disease modeling.
Future Perspectives and Research Directions
Development of Next-Generation Synthetic Methodologies for Industrial Scalability
The industrial production of peptides incorporating specialized amino acids like Fmoc-D-hArg(Et)2 HCl faces challenges related to cost, efficiency, and sustainability. Future research will focus on overcoming these hurdles. The current standard, solid-phase peptide synthesis (SPPS), while effective, often requires a large excess of expensive reagents and generates significant solvent waste. researchgate.netcsic.es
Next-generation methodologies are being developed to address these limitations:
Continuous-Flow Solid-Phase Synthesis (CF-SPPS): This approach promises a revolutionary reduction in the amount of amino acid and coupling reagents needed. researchgate.net By continuously flowing reagents through a reactor containing the solid support, reaction times can be shortened, and efficiency can be increased, which is particularly important for costly building blocks like this compound. researchgate.net
Greener Synthesis Protocols: A major push in industrial chemistry is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). csic.es Research into alternative, more sustainable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or γ-valerolactone (GVL) that are compatible with Fmoc chemistry is ongoing. acs.org The solubility and reactivity of this compound in these green solvents will be a key area of investigation for scalable synthesis.
Improved Coupling Reagents: The development of more efficient and less hazardous coupling reagents is another critical research avenue. While reagents like HATU and HCTU are effective, concerns about the explosive potential of their benzotriazole (B28993) components persist. acs.org Future work will likely focus on novel activators that are safer, more cost-effective, and highly efficient for sterically hindered or complex amino acids.
Table 1: Comparison of Synthetic Methodologies for Peptide Production
| Parameter | Traditional Batch SPPS | Future Continuous-Flow SPPS (CF-SPPS) |
|---|---|---|
| Amino Acid Equivalence | 3-10 fold excess | ~1.5 fold excess researchgate.net |
| Solvent Consumption | High | Significantly Reduced researchgate.net |
| Reaction Time per Cycle | 30-90 minutes | 5-15 minutes researchgate.net |
| Scalability | Challenging, non-linear | More straightforward, linear scaling thieme-connect.com |
| Primary Solvents | DMF, NMP (Hazardous) csic.es | Potential for Green Solvents (e.g., 2-MeTHF, GVL) acs.org |
Expanding the Repertoire of Biochemical and Biophysical Probes
The unique properties of the D-hArg(Et)2 residue make it an excellent candidate for incorporation into sophisticated biochemical and biophysical probes. Peptides containing this residue can be designed to study complex biological processes with higher precision.
Protease-Resistant Probes: The D-configuration and the homoarginine backbone confer significant resistance to degradation by common proteases like trypsin, which typically cleaves after arginine and lysine (B10760008). medchemexpress.com This stability is critical for developing probes that can persist in cellular or in vivo environments to study protein-protein interactions (PPIs) or enzyme activity over extended periods.
Modulators of Protein-Protein Interactions: The diethylated guanidino group alters the hydrogen bonding capacity and basicity compared to natural arginine. This allows for the fine-tuning of binding interactions. Peptides incorporating this compound can be synthesized to create highly specific inhibitors or modulators of PPIs that are otherwise considered "undruggable." tdx.cat
Probes for Cellular Imaging and Diagnostics: By attaching fluorophores, quenchers, or other reporter molecules to a peptide scaffold containing D-hArg(Et)2, researchers can create advanced probes for fluorescence resonance energy transfer (FRET) assays or for cellular imaging. The inherent stability of the peptide backbone would ensure the probe's integrity during experiments.
Table 2: Potential Applications of D-hArg(Et)2-Containing Peptides as Probes
| Probe Type | Advantage Conferred by D-hArg(Et)2 Moiety | Research Application |
|---|---|---|
| Protease Activity Sensors (e.g., FRET) | Engineered cleavage site with modified kinetics; resistance at other positions. | Studying specific protease activity in complex biological samples. |
| Protein-Protein Interaction (PPI) Inhibitors | Enhanced stability and unique binding profile from diethyl groups. medchemexpress.com | Targeting disease-related interaction surfaces. tdx.cat |
| Photo-Crosslinking Probes | Increased in-vivo half-life allows for more efficient target capture. | Identifying binding partners of specific proteins in a cellular context. |
| Cell-Penetrating Peptides (CPPs) | Modified charge and hydrophobicity could enhance membrane translocation. | Delivering cargo (drugs, nucleic acids) into cells. tdx.cat |
Advanced Computational Design of Peptides and Peptidomimetics Incorporating this compound
The use of in silico tools is set to accelerate the development of novel peptides containing this compound. nih.gov Computational methods allow for the rational design and prediction of peptide properties before committing to costly and time-consuming synthesis. yok.gov.tr
Molecular Dynamics (MD) Simulations: MD simulations can predict how the incorporation of a D-hArg(Et)2 residue will affect the conformational dynamics and stability of a peptide. mdpi.com This is crucial for designing peptides that adopt a specific three-dimensional structure required for biological activity.
Docking and Binding Affinity Prediction: Computational docking programs can model the interaction of a D-hArg(Et)2-containing peptide with its target protein at an atomic level. mdpi.comresearchgate.net This allows researchers to optimize the peptide sequence for maximum binding affinity and specificity, guiding the design of potent therapeutics. The unique stereochemistry and charge distribution of the residue can be leveraged to fill binding pockets that are not well-addressed by natural amino acids. nih.gov
De Novo Peptide Design: Advanced algorithms can design entirely new peptide sequences de novo that are tailored to bind a specific target surface. bakerlab.org The inclusion of unnatural amino acids like D-hArg(Et)2 in the computational library expands the accessible chemical space, enabling the design of peptides with enhanced therapeutic properties. acs.orggoogle.com
Table 3: Computational Tools in the Design of D-hArg(Et)2 Peptidomimetics
| Computational Tool/Method | Application in Peptide Design | Specific Insight for D-hArg(Et)2 |
|---|---|---|
| Molecular Docking (e.g., CABS-dock) | Predicting the binding mode and orientation of a peptide to its receptor. mdpi.com | Evaluating how the diethyl groups interact with hydrophobic or charged pockets. |
| Molecular Dynamics (MD) | Assessing peptide structural stability and flexibility in solution. mdpi.com | Determining the impact of the D-amino acid on local backbone conformation (e.g., stabilizing β-turns). nih.gov |
| Free Energy Perturbation (FEP) | Calculating the change in binding affinity upon amino acid mutation. | Quantifying the binding advantage of D-hArg(Et)2 over natural Arginine. |
| Rosetta (De Novo Design) | Designing novel peptide sequences to fit a target protein surface. bakerlab.org | Building new binders that exploit the unique stereochemical and physical properties of the residue. |
Integration with High-Throughput Screening and Automated Synthesis Platforms
The future of drug discovery lies in the rapid synthesis and screening of large compound libraries. This compound is well-suited for integration into these modern platforms.
Automated Peptide Synthesizers: Modern peptide synthesizers, including those with microwave assistance, are designed to handle the complexities of Fmoc chemistry and can readily incorporate unnatural amino acids. beilstein-journals.orgnih.gov The defined chemical nature of this compound allows for its seamless inclusion in automated protocols, enabling the rapid production of peptide arrays for screening.
Combinatorial Peptide Libraries: This building block can be used in split-and-pool synthesis strategies to generate vast combinatorial libraries of peptides. nih.gov Each peptide in the library would contain the D-hArg(Et)2 residue at a specific position, allowing for a high-throughput search for new biological activities.
On-Bead and In-Solution Screening: The synthesized peptide libraries can be screened directly on the solid-phase resin or cleaved for in-solution assays against a variety of biological targets, such as enzymes, receptors, or whole cells. nih.gov This integration of automated synthesis and high-throughput screening dramatically accelerates the discovery of lead compounds for drug development.
Table 4: Synergy of this compound with Modern Discovery Platforms
| Platform | Role of this compound | Anticipated Outcome |
|---|---|---|
| Microwave-Assisted SPPS | Used as a specialized building block in automated protocols. beilstein-journals.org | Rapid synthesis of target peptides with high purity. |
| Combinatorial Library Synthesis | Incorporated at one or more positions to create structural diversity. nih.gov | Generation of thousands to millions of unique protease-resistant peptides. |
| High-Throughput Screening (HTS) | Acts as a key structural component in library members being tested. | Discovery of novel peptide hits with enhanced stability and specific activity. |
| Phage or Ribosome Display | Post-synthesis modification or potential for genetic code expansion. | Directed evolution of binders with unnatural pharmacophores. |
Q & A
Q. What are the optimal solvent conditions for dissolving Fmoc-D-hArg(Et)₂ HCl in peptide synthesis?
Fmoc-D-hArg(Et)₂ HCl is typically soluble in DMSO, as demonstrated for structurally similar Fmoc-protected arginine derivatives . For experimental use, prepare a stock solution (e.g., 10 mM) by dissolving the compound in DMSO with gentle heating (37°C) and brief sonication to ensure clarity . Avoid aqueous buffers unless compatibility is confirmed via preliminary solubility tests, as precipitation may occur due to the hydrophobic ethyl and Fmoc groups.
Q. How should Fmoc-D-hArg(Et)₂ HCl be stored to maintain stability during long-term experiments?
Store lyophilized powder at -20°C under inert conditions (argon or nitrogen) to prevent degradation of the Fmoc group and ethyl side chains . For dissolved aliquots, freeze at -80°C for ≤6 months or -20°C for ≤1 month, avoiding repeated freeze-thaw cycles to minimize hydrolysis or aggregation .
Q. What analytical methods are recommended for verifying the purity and identity of this compound?
Use HPLC-MS with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to confirm purity (>98%) and molecular weight . For structural validation, NMR (¹H and ¹³C) in deuterated DMSO can resolve the Fmoc aromatic protons (δ 7.2–7.8 ppm) and ethyl group signals (δ 1.2–1.5 ppm) .
Advanced Research Questions
Q. How does the stereochemistry (D-configuration) of Fmoc-D-hArg(Et)₂ HCl influence its interaction with proteolytic enzymes in peptide substrates?
The D-configuration confers resistance to enzymatic cleavage by proteases like trypsin, which typically target L-arginine residues. To validate this, design a comparative study using L- and D-configured analogs in protease digestion assays (e.g., SDS-PAGE or MALDI-TOF analysis) . Note that steric hindrance from the ethyl groups may further reduce substrate recognition .
Q. What experimental strategies mitigate side reactions (e.g., Fmoc deprotection or ethyl group hydrolysis) during solid-phase peptide synthesis (SPPS)?
- Use 20% piperidine in DMF for Fmoc deprotection, limiting exposure to ≤10 min to prevent β-elimination of the ethyl groups .
- Monitor reaction progress via Kaiser test for free amines, ensuring complete deprotection before coupling .
- For acidic cleavage from resin, avoid TFA concentrations >95% to minimize side-chain hydrolysis; instead, use TFA:H2O:TIPS (95:2.5:2.5) .
Q. How can researchers resolve contradictions in solubility data for Fmoc-D-hArg(Et)₂ HCl across different solvent systems?
Contradictions often arise from variations in salt forms (e.g., HCl vs. TFA salts) or impurities. Perform a systematic solubility screen:
- Test solvents (DMSO, DMF, acetonitrile) at 1–10 mM concentrations.
- Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers .
- Cross-validate with circular dichroism (CD) to assess conformational stability in different solvents .
Methodological Considerations
Q. What controls are essential when studying the impact of Fmoc-D-hArg(Et)₂ HCl on peptide self-assembly or hydrogel formation?
- Include Fmoc-L-hArg(Et)₂ HCl as a stereochemical control to isolate effects of D-configuration on assembly kinetics .
- Use rheology to measure gel stiffness (G’/G’’) and correlate with peptide concentration (power law: G’ ∝ c¹.⁴) .
- Monitor pH-dependent assembly using glucono-δ-lactone to slowly lower pH and mimic physiological conditions .
Q. How can researchers address batch-to-batch variability in Fmoc-D-hArg(Et)₂ HCl synthesis for reproducible experiments?
- Request COA (Certificate of Analysis) from suppliers, ensuring NMR and HPLC-MS data align with in-house QC protocols .
- Standardize coupling efficiency using a model peptide (e.g., Fmoc-D-hArg(Et)₂-Xaa-OH, where Xaa is a non-reactive residue) .
Data Interpretation and Troubleshooting
Q. Why might Fmoc-D-hArg(Et)₂ HCl exhibit unexpected cytotoxicity in cell-based assays?
The ethyl groups may enhance membrane permeability, leading to non-specific interactions. Mitigate this by:
Q. How to reconcile discrepancies between computational predictions and experimental data for Fmoc-D-hArg(Et)₂ HCl’s logP values?
Computational tools (e.g., ChemAxon) may underestimate the hydrophobicity of ethyl-protected arginine. Empirically determine logP via shake-flask method (octanol/water partition) and adjust simulation parameters accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
